3-[[(2S,4S)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid,hydrochloride
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Overview
Description
3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a mercaptopyrrolidine moiety and a benzoic acid derivative, making it a valuable subject of study for researchers.
Preparation Methods
The synthesis of 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride involves several steps. One common method includes the condensation of a compound of formula II with 3-((2S,4S)-4-mercapto-2-pyrrolidinyl)carbonylamino benzoic acid . The reaction conditions typically involve the use of specific reagents and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can lead to the formation of disulfides, while reduction can yield thiols .
Scientific Research Applications
3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride has numerous scientific research applications. It is often used as an impurity standard in the study of antibacterial agents like Ertapenem . In chemistry, it serves as a reference compound for various analytical techniques. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various cellular processes and pathways, leading to its observed effects .
Comparison with Similar Compounds
When compared to similar compounds, 3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic acid hydrochloride stands out due to its unique structure and reactivity. Similar compounds include 3-((2S,4S)-1-(4-Nitrobenzyloxycarbonyl)-4-mercaptopyrrolidin-2-yl)carbonylamino benzoic acid and other derivatives of mercaptopyrrolidine and benzoic acid. These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each one unique in its applications and effects.
Properties
IUPAC Name |
3-[(4-sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.ClH/c15-11(10-5-9(18)6-13-10)14-8-3-1-2-7(4-8)12(16)17;/h1-4,9-10,13,18H,5-6H2,(H,14,15)(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRIIBZWSJDJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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